N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide
Description
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a chloroacetylated piperidine derivative with dual acetamide substituents. Its structure features a six-membered piperidine ring substituted at the 3-position with an N-isopropyl acetamide group and at the 1-position with a 2-chloro-acetyl moiety.
Properties
IUPAC Name |
N-[1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKJRCSGXFVVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and isopropylamine. The general synthetic route can be outlined as follows:
Formation of the Chloro-acetyl Intermediate: Piperidine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloro-acetyl intermediate.
Amidation Reaction: The chloro-acetyl intermediate is then reacted with isopropylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted piperidine derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Oxidation Reactions: Formation of N-oxide derivatives.
Scientific Research Applications
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or interact with neurotransmitter receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Comparisons
The table below compares the target compound with key analogs reported in the literature:
Notes:
- Positional Isomerism: The substitution position on the piperidine ring (3 vs.
- Ring Size : Replacing piperidine (6-membered) with pyrrolidine (5-membered) reduces conformational flexibility, which may influence solubility and metabolic stability .
- Substituent Effects: Cyclopropyl groups introduce ring strain, while isopropyl groups enhance hydrophobicity. The chloro-acetyl group increases electrophilicity compared to amino or hydroxyimino analogs .
Physicochemical Data
| Property | Target (Estimated) | N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide |
|---|---|---|
| Density (g/cm³) | ~1.12 | 1.129 ± 0.06 |
| Boiling Point (°C) | ~410 | 406.0 ± 20.0 |
| pKa | ~-0.5 | -0.54 ± 0.70 |
Key Observations :
Reactivity and Functional Implications
- Chloro-acetyl Group: Serves as a reactive electrophile, enabling covalent bond formation with thiols or amines in biological targets. This contrasts with the hydroxyimino group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, which participates in hydrogen bonding .
- Isopropyl vs. Cyclopropyl : The isopropyl group’s bulkiness may hinder membrane permeability compared to the cyclopropyl analog, which offers a balance between hydrophobicity and steric effects .
Biological Activity
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound features a piperidine ring with a chloroacetyl substituent and an isopropyl acetamide moiety, which contribute to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure allows for interactions with various biological targets, potentially influencing numerous biochemical pathways.
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The chloroacetyl group acts as an electrophile, allowing the compound to react with nucleophilic sites on proteins or enzymes. This interaction can lead to modulation of enzyme activity or receptor function, impacting various physiological processes.
Biological Activity and Therapeutic Potential
Research indicates that this compound may exhibit several biological activities:
- Neurological Disorders : The compound is being studied for its potential effects on neurological disorders, possibly acting as an inhibitor or modulator of neurotransmitter systems. Its structural characteristics suggest it could interact with receptors involved in neuroprotection or neurodegeneration .
- Cancer Therapy : Similar piperidine derivatives have shown anticancer properties through mechanisms such as apoptosis induction in tumor cells. Studies have highlighted the potential for compounds with similar structures to inhibit cancer cell proliferation and induce cell death .
- Cholinesterase Inhibition : Compounds with piperidine moieties have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, making it relevant for Alzheimer's disease treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives, including this compound:
- Anticancer Activity : A study demonstrated that a related piperidine derivative exhibited improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can enhance therapeutic efficacy .
- Neuropharmacological Effects : Research into piperidine-containing compounds has revealed their potential in modulating neurotransmitter systems, leading to neuroprotective effects and improved cognitive function in preclinical models .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives indicate that specific substitutions on the piperidine ring can significantly affect biological activity, emphasizing the importance of structural optimization in drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other piperidine derivatives is illustrated below:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| This compound | Potential neuroprotective and anticancer effects | Chloroacetyl and isopropyl acetamide moieties |
| Piperidine-based anticancer agents | Cytotoxicity against tumor cells | Varied substituents enhancing efficacy |
| Donepezil (AChE inhibitor) | Cognitive enhancement | Established treatment for Alzheimer's |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
